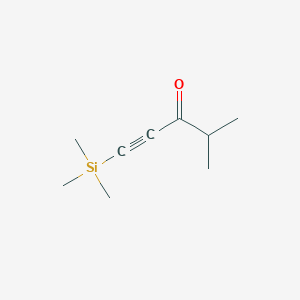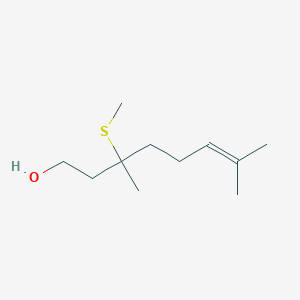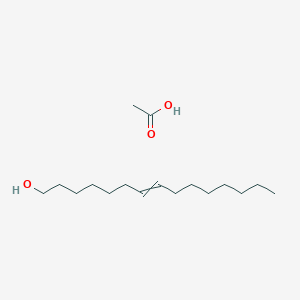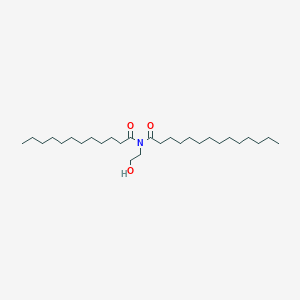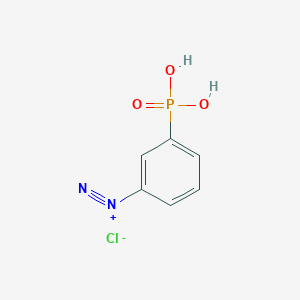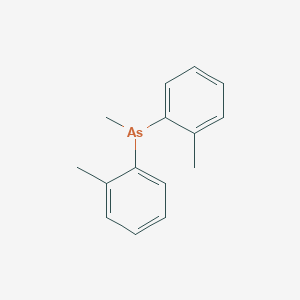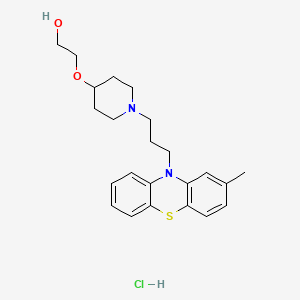
Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride is a complex organic compound that belongs to the class of phenothiazine derivatives. This compound is known for its significant pharmacological properties and is often used in medicinal chemistry for its therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride typically involves multiple steps. The initial step often includes the preparation of 2-methyl-10H-phenothiazine, which is then reacted with 3-chloropropylamine to form the intermediate product. This intermediate is further reacted with 4-piperidinol under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.
化学反応の分析
Types of Reactions
Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.
科学的研究の応用
Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of cellular processes and as a tool in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and psychiatric conditions.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter activity. The compound binds to receptors and alters the signaling pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect dopamine and serotonin receptors.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Promethazine: Used primarily as an antihistamine and antiemetic.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound in medicinal chemistry.
特性
CAS番号 |
40255-64-9 |
|---|---|
分子式 |
C23H31ClN2O2S |
分子量 |
435.0 g/mol |
IUPAC名 |
2-[1-[3-(2-methylphenothiazin-10-yl)propyl]piperidin-4-yl]oxyethanol;hydrochloride |
InChI |
InChI=1S/C23H30N2O2S.ClH/c1-18-7-8-23-21(17-18)25(20-5-2-3-6-22(20)28-23)12-4-11-24-13-9-19(10-14-24)27-16-15-26;/h2-3,5-8,17,19,26H,4,9-16H2,1H3;1H |
InChIキー |
WITITJQBIPNXRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)OCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


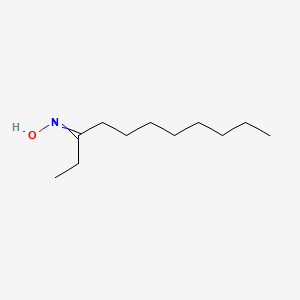
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)

![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
![1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B14651172.png)

